molecular formula C24H31FO6 B12426782 Fluperolone-d3

Fluperolone-d3

Cat. No.: B12426782
M. Wt: 437.5 g/mol
InChI Key: HHPZZKDXAFJLOH-LBPIJHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluperolone-d3 is a deuterium-labeled derivative of fluperolone, a synthetic glucocorticoid corticosteroid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fluperolone. The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluperolone-d3 involves the incorporation of deuterium atoms into the fluperolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fluperolone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Fluperolone-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluperolone-d3 is similar to that of fluperolone. As a glucocorticoid, it exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and regulates the expression of specific genes. These genes are involved in various physiological processes, including inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Fluperolone: The non-deuterated form of fluperolone-d3.

    Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: A commonly used glucocorticoid in clinical practice.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in analytical studies. This makes it a valuable tool in research applications where accurate quantification and analysis are required .

Properties

Molecular Formula

C24H31FO6

Molecular Weight

437.5 g/mol

IUPAC Name

[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3

InChI Key

HHPZZKDXAFJLOH-LBPIJHOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H](C)C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O

Canonical SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C

Origin of Product

United States

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